molecular formula C5H3F9O B062403 Methoxyperfluorobutane CAS No. 163702-07-6

Methoxyperfluorobutane

Cat. No.: B062403
CAS No.: 163702-07-6
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
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Description

Methoxyperfluorobutane is a useful research compound. Its molecular formula is C5H3F9O and its molecular weight is 250.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYQFLILPKULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F9OCH3, C5H3F9O
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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DSSTOX Substance ID

DTXSID4073120
Record name Perfluorobutyl methyl ether
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Molecular Weight

250.06 g/mol
Source PubChem
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Physical Description

Liquid, Clear liquid with an odor of ether; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Methyl nonafluorobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluorobutyl ether
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CAS No.

163702-07-6, 219484-64-7
Record name Methyl nonafluorobutyl ether
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Record name Methyl perfluorobutyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Perfluorobutyl methyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy
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Record name Methyl perfluorobutyl ether
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Record name METHYL PERFLUOROBUTYL ETHER
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Synthesis routes and methods I

Procedure details

Solvency tests with 50% by volume 4-bromo-3-chloro-3,4,4-trifluorobutene and 50% by volume ethyl nonafluorobutyl ether were performed. The solvency characteristics of these mixtures matched or exceeded that of CFC-113 with Krytox and Jet Lube. The solvency of the individual components was inferior to that of CFC-113 toward Krytox and Jet Lube, illustrating the effectiveness of using mixtures as taught by this invention. Similarly, mixtures of 4-bromo-3,3,4,4-trifluorobutene and methyl nonafluorobutyl ether produced solvency characteristic that met or exceeded those of CFC-113.
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Synthesis routes and methods II

Procedure details

A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser was charged with anhydrous cesium fluoride (27.4 g, 0.18 mole), anhydrous diethylene glycol dimethyl ether (258 g, hereinafter diglyme), and dimethyl sulfate (22.7 g, 0.18 mole). Perfluorocyclohexanone (50 g, 0.18 mole) was then added dropwise to the resulting stirred mixture, and stirring was continued for 18 hours after the addition. Water (approximately 200 ml) was added to the resulting mixture, and the lower fluorochemical phase of the mixture was separated from the upper phase and washed once with saturated aqueous sodium chloride solution. Since the fluorochemical phase still contained about 12% diglyme, water was added to it, and the resulting product was azeotropically distilled to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which was free of diglyme. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
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Synthesis routes and methods III

Procedure details

The present invention also relates to the discovery of azeotropic or azeotrope-like compositions of effective amounts of C4F9 OCH3 and methanol, ethanol, isopropanol, n-heptane, t-DCE, c-DCE, or acetone; C4F9OCH3, n-heptane and methanol, ethanol or isopropanol; C4F9OCH3, t-DCE and methanol, ethanol or isopropanol; C4F9OCH3, c-DCE and methanol or ethanol; C4F9OCH3, acetone and methanol, ethanol, or isopropanol; C4F9OCH3, HFC-43-10mee and methanol to form an azeotropic or azeotrope-like composition.
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Synthesis routes and methods IV

Procedure details

This compound is available from 3M Company, St. Paul, Minn. as NOVEC™ HFE-7100 engineering fluid, which is an isomeric mixture of approximately 60% (CF3)2CFCF2OCH3 and approximately 40% CF3CF2CF2CF2OCH3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methoxyperfluorobutane
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